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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the novel anxiolytic agent INJ-42165279 against
standard anxiolytics, focusing on efficacy, mechanism of action, and supporting experimental
data. INJ-42165279 is a selective and slowly reversible inhibitor of fatty acid amide hydrolase
(FAAH), an enzyme responsible for the degradation of endocannabinoids like anandamide.[1]
[2] This novel mechanism presents a potential alternative to traditional anxiolytic agents such
as benzodiazepines and selective serotonin reuptake inhibitors (SSRIS).

Efficacy in Social Anxiety Disorder: A Comparative
Analysis

A key clinical trial has evaluated the efficacy of INJ-42165279 in patients with social anxiety
disorder (SAD). The following tables summarize the quantitative data from this study and
compare it with data from representative studies of standard anxiolytics in the same indication.

Table 1: Change in Liebowitz Social Anxiety Scale (LSAS) Total Score
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. Change Change Net
L . Baseline
Medicatio Trial from from Change
Dosage . LSAS . .
n Duration Baseline Baseline VS.
(Mean)
(Drug) (Placebo) Placebo
JNJ-
25 mg/day 12 weeks 102.6 -29.4 -22.4 -7.0
42165279
Escitalopra  5-20 -33.1to -18.9to -10.1to
12 weeks Approx. 85
m mg/day -39.9 -22.8 -14.2
Paroxetine  12.5-37.5
12 weeks Approx. 85  -35.2 -21.9 -13.3
CR mg/day
. 50-200
Sertraline 12 weeks Approx. 90  -31.0 -21.7 -9.3
mg/day
Statistically
significant
Clonazepa ] Not )
Flexible 10 weeks a improveme - -
m Specified
nt over
placebo

Note: Baseline LSAS scores and placebo responses can vary between studies, influencing the
net change. The data for clonazepam is less robust, with older studies and smaller sample

sizes.

Table 2: Responder Rates (Clinical Global Impression of Improvement - CGlI-I)
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o . ] Responder Responder

Medication Dosage Trial Duration
Rate (Drug) Rate (Placebo)
44.1% ("much or

JNJ-42165279 25 mg/day 12 weeks very much 23.6%
improved")

Escitalopram 10-20 mg/day 12 weeks 55-67% 29-37%
57.0% ("ve

. 12.5-37.5 (very
Paroxetine CR 12 weeks much or much 30.4%
mg/day )
improved")
. 46.8% (CGI-I <
Sertraline 50-200 mg/day 12 weeks 25.5%

2)

1.0-2.0 mg/day

) ) 79% (CGlI-l of 1 43% (paroxetine
Clonazepam (adjunctive to 10 weeks

) or 2) + placebo)
paroxetine)

In a 12-week, double-blind, placebo-controlled proof-of-concept study in 149 subjects with
social anxiety disorder, INJ-42165279 demonstrated a statistically significant anxiolytic effect.
[3][4][5] While the primary endpoint, the mean change from baseline in the Liebowitz Social
Anxiety Scale (LSAS) total score, was not statistically significant (-29.4 for INJ-42165279 vs.
-22.4 for placebo), secondary endpoints indicated efficacy.[3][4][5] Specifically, a significantly
higher percentage of subjects treated with INJ-42165279 showed a 30% or greater
improvement in their LSAS total score (42.4%) compared to placebo (23.6%).[3][4][5]
Furthermore, 44.1% of patients on JNJ-42165279 were rated as "much" or "very much"
improved on the Clinical Global Impression-Improvement (CGl-1) scale, compared to 23.6% of
the placebo group.[3][4][5] The authors of the study noted that the 25 mg once-daily dose might
have been insufficient for complete FAAH inhibition, potentially leading to suboptimal efficacy.

[31[41[5]

Standard anxiolytics, such as SSRIs and benzodiazepines, have also demonstrated efficacy in
treating social anxiety disorder. Meta-analyses and large-scale clinical trials have shown that
SSRiIs like escitalopram, paroxetine, and sertraline produce significant reductions in LSAS
scores compared to placebo.[3][6][7][8][9][10] Benzodiazepines, such as clonazepam, have
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also shown efficacy, though their long-term use is limited by concerns of tolerance and
dependence.[11][12][13]

Experimental Protocols

JNJ-42165279 Phase 2a Study in Social Anxiety Disorder

Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group study.[3][6]
o Participants: 149 subjects with a diagnosis of social anxiety disorder.[3]
 Intervention: 12 weeks of treatment with either INJ-42165279 (25 mg daily) or placebo.[3]

e Primary Outcome Measure: Change in the Liebowitz Social Anxiety Scale (LSAS) total score
from baseline to the end of the study.[3]

e Secondary Outcome Measures: Hamilton Anxiety Scale (HAM-A), Hamilton Depression
Rating Scale (HDRS17), and the Clinical Global Impression-Improvement (CGI-I).[3]

Representative SSRI Efficacy Trial (e.g., Paroxetine CR in SAD)
» Design: Double-blind, placebo-controlled, flexible-dose study.[10]

o Participants: Outpatients with a primary diagnosis of social anxiety disorder according to
DSM-IV criteria.[10]

 Intervention: 12 weeks of treatment with paroxetine CR (flexible dose of 12.5-37.5 mg/day)
or placebo.[10]

e Primary Outcome Measures: Change from baseline in LSAS score and the proportion of
responders based on the CGI-Global Improvement scale score.[10]

Signaling Pathways and Mechanism of Action

The anxiolytic effects of INJ-42165279, benzodiazepines, and SSRIs are mediated by distinct
signaling pathways.

JNJ-42165279: FAAH Inhibition
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JNJ-42165279 acts by inhibiting the fatty acid amide hydrolase (FAAH) enzyme.[1] This
inhibition leads to an increase in the levels of the endocannabinoid anandamide, which then
acts on cannabinoid receptors (primarily CB1) to produce anxiolytic effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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